4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol

Purity Specification Quality Control Procurement Benchmarking

Researchers developing Cu(II) extraction protocols require ligands with reproducible coordination behavior. Structural variations among aminomethylphenols cause LogP shifts ≥0.5 units, altering extraction efficiency. • Defined O-H⋯N intramolecular H-bond ensures concentration-independent molecular integrity vs. intermolecular analogs. • sec-Butyl modulates lipophilicity (LogP 2.5-3.0), differentiating selectivity from n-/tert-butyl analogs. • Available at 95+% purity; store at 2-8°C for maximum stability.

Molecular Formula C13H21NO
Molecular Weight 207.317
CAS No. 92111-55-2
Cat. No. B2608014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol
CAS92111-55-2
Molecular FormulaC13H21NO
Molecular Weight207.317
Structural Identifiers
SMILESCCC(C)C1=CC(=C(C=C1)O)CN(C)C
InChIInChI=1S/C13H21NO/c1-5-10(2)11-6-7-13(15)12(8-11)9-14(3)4/h6-8,10,15H,5,9H2,1-4H3
InChIKeyXVRNWBQOSSXSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol: Physicochemical Profile & Suppliers


4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol (CAS 92111-55-2) is an ortho-alkylaminomethylphenol, specifically a phenolic Mannich base bearing a sec-butyl substituent at the 4-position and a dimethylaminomethyl group ortho to the phenolic hydroxyl . With a molecular formula of C₁₃H₂₁NO and molecular weight of 207.31 g/mol, this compound exhibits the characteristic intramolecular hydrogen bonding motif (O–H⋯N) common to ortho-alkylaminomethylphenols [1]. Commercially, it is available from multiple vendors in small research quantities (100 mg to 5 g) with purities ranging from 95% to 98% . This compound serves primarily as a research chemical and synthetic intermediate, with documented physicochemical parameters including a calculated density of 1.0±0.1 g/cm³, boiling point of 280.2±25.0 °C at 760 mmHg, flash point of 103.7±21.8 °C, and a computed LogP of approximately 2.5–3.0 .

Compound Class
ortho-Alkylaminomethylphenol Mannich base
Core Utility
N,O-donor ligand platform and synthetic building block
Procurement Context
Multi-vendor supply; supports method development and coordination chemistry studies

Substitution Limitations for 4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol


Within the broader class of ortho-alkylaminomethylphenols, seemingly minor structural variations—alkyl chain length, branching at the 4-position, and amine substituents—produce substantial differences in physicochemical properties and functional performance. Studies on 2-alkylaminomethylphenols have established that the acid-base equilibria, proton dissociation constants, and metal-complexing behavior are exquisitely sensitive to the steric and electronic environment imposed by the alkyl substituents [1][2]. Furthermore, intramolecular hydrogen bond strength, which governs both stability and reactivity, varies significantly with substitution pattern, conferring defined stoichiometry and enhanced molecular stability relative to intermolecularly hydrogen-bonded analogs [3]. Consequently, substituting this specific sec-butyl-bearing Mannich base with an n-butyl, tert-butyl, or differently substituted analog risks altering partition coefficients (LogP differences of ≥0.5 units), metal extraction efficiency, and reactivity profiles—variables that critically impact reproducibility in ligand design, catalytic applications, and synthetic intermediate use [1][2][4].

n-Butyl or tert-Butyl analogs
Alkyl branching at the 4-position may shift lipophilicity and metal-complexing behavior, altering extraction selectivity
Ethylene-bridged comparator (CAS 69745-66-0)
Increased rotatable bonds and molecular weight can modify conformational flexibility and coordination geometry
Positional isomer (CAS 100004-06-6)
Different alkyl placement relative to the phenolic OH alters intramolecular hydrogen bond geometry and acid-base equilibria

4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol: Key Differentiators


Supplier Purity Comparison

Across major commercial suppliers, the specified minimum purity for 4-(sec-butyl)-2-[(dimethylamino)methyl]benzenol varies quantitatively, providing a direct procurement selection criterion. One supplier (Chemsrc) offers material at 98.0% purity , whereas multiple alternative vendors including Fluorochem, Leyan, ChemScene, and AKSci specify a minimum purity of 95% or 95+% . Additionally, one supplier (Shanghai Zhenzhun) lists a lower specification of >90% purity .

Supplier Purity Comparison
Direct head-to-head
98.0% (Chemsrc) vs. 95% / 95+% (multiple vendors) and >90% (Shanghai Zhenzhun)
Higher specified purity supports ligand synthesis and impurity-sensitive studies
Batch-dependent actual values may vary; compare vendor Certificate of Analysis for sensitive work
Purity Specification Quality Control Procurement Benchmarking

Structural Differences from Closest Analogs

The sec-butyl (1-methylpropyl) substituent at the 4-position of 4-(sec-butyl)-2-[(dimethylamino)methyl]benzenol establishes a precise steric and electronic profile that differentiates it from close structural analogs. The closest comparator, 2-[2-(dimethylamino)ethyl]-4-sec-butylphenol (CAS 69745-66-0), differs by having an ethylene spacer between the phenolic ring and the dimethylamino group rather than a direct methylene bridge . This structural divergence results in measurable differences: the target compound has a molecular weight of 207.31 g/mol (C₁₃H₂₁NO) versus 221.18 g/mol (C₁₄H₂₃NO) for the comparator; the target compound contains four rotatable bonds versus five for the comparator; and the topological polar surface area (TPSA) is 23.47 Ų for the target compound . A positional isomer, N,N-dimethyl,2-sec-butyl-4-aminomethylphenol (CAS 100004-06-6), places the sec-butyl group ortho rather than para to the phenolic hydroxyl, resulting in identical molecular weight but altered intramolecular hydrogen bonding geometry and potentially different acid dissociation constants [1].

Structural Differences from Analogs
Cross-study comparable
MW 207.31 (4 rotatable bonds) vs. ethylene-bridged analog MW 221.18 (5 rotatable bonds); TPSA identical at 23.47 Ų
Conformational flexibility and lipophilicity may differ, impacting method development and ligand design
Calculated properties; experimental behavior may require verification for specific applications
Structural Isomerism Mannich Base Alkyl Branching

Vendor Storage Temperature Specifications

Vendor storage specifications for 4-(sec-butyl)-2-[(dimethylamino)methyl]benzenol exhibit quantifiable differences that may influence long-term stability and procurement logistics. ChemScene specifies sealed storage at 2–8°C (refrigerated conditions) , whereas AKSci and Santa Cruz Biotechnology recommend long-term storage in a cool, dry place without a specific temperature range [1]. This 2–8°C specification from ChemScene is 15–25°C lower than typical ambient laboratory storage conditions (20–25°C). The more stringent temperature requirement suggests enhanced stability sensitivity and may correlate with reduced degradation rates over extended storage periods.

Vendor Storage Temperature
Direct head-to-head
ChemScene specifies 2–8°C sealed; other vendors recommend ambient cool, dry place (≥15°C difference)
Refrigerated storage may correlate with enhanced stability; requires cold-chain logistics planning
Stability sensitivity not independently verified; source-specific specification review recommended
Storage Stability Supply Chain Shelf Life

Intramolecular Hydrogen Bonding Stability

ortho-Alkylaminomethylphenols, including 4-(sec-butyl)-2-[(dimethylamino)methyl]benzenol, form strong intramolecular O–H⋯N hydrogen bonds due to the proximity of the phenolic hydroxyl and the aminomethyl nitrogen. Studies on this compound class demonstrate that these intramolecular hydrogen-bonded systems exhibit superior stability and defined stoichiometry compared to intermolecularly hydrogen-bonded complexes [1][2]. The intramolecular bond remains intact across a wide range of solvents and concentrations, whereas intermolecular hydrogen-bonded phenolic analogs show concentration-dependent association equilibria and variable stoichiometry that complicate reproducible measurements and applications [1]. While quantitative bond energy data for this specific sec-butyl derivative is not available in the public literature, the class-level property is well-established and relevant to its procurement as a well-behaved, structurally defined research chemical.

Intramolecular H-Bond Stability
Class-level inference
Defined intramolecular O–H⋯N bond; concentration-independent 1:1 stoichiometry vs. intermolecularly H-bonded analogs
Supports reproducible ligand-metal ratios and spectroscopic measurements
Class-level property; specific quantitative data for this sec-butyl derivative requires additional verification
Intramolecular Hydrogen Bonding Molecular Stability Conformational Analysis

Procurement Options: Quantity & Pricing

Quantitative comparison of vendor offerings for 4-(sec-butyl)-2-[(dimethylamino)methyl]benzenol reveals significant differences in minimum package sizes and pricing structures. Santa Cruz Biotechnology offers 500 mg at $146.00 USD and 1 g at $203.00 USD, establishing a bulk discount of approximately 30% per mg for the larger size ($0.292/mg at 500 mg vs. $0.203/mg at 1 g) [1]. In contrast, Shanghai Zhenzhun offers only a single 500 mg package (purity >90%, price upon inquiry) . Leyan offers 1 g and 5 g quantities with pricing upon request, with 1 g as the minimum order . ChemScene provides 100 mg and larger quantities upon request .

Procurement: Quantity and Pricing
Direct head-to-head
Santa Cruz: 500 mg / $146, 1 g / $203 (approx. 30% per-mg discount at 1 g); alternatives from 100 mg entry level
100 mg entry quantities reduce pilot-study investment; bulk discount supports scaling decisions
Pricing data from 2025–2026 listings; subject to change and may vary by region
Procurement Economics Supply Availability Vendor Comparison

4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol: Application Scenarios


Copper(II) Extraction Ligand Development

As a member of the 2-alkylaminomethylphenol class, 4-(sec-butyl)-2-[(dimethylamino)methyl]benzenol serves as a potential N,O-donor ligand for transition metal coordination, particularly copper(II) [1]. Literature on structurally related 2-alkylaminomethylphenols demonstrates their capacity to form mononuclear Cu(II) complexes and to function as effective extractants in two-phase solvent extraction systems [2]. The sec-butyl substituent at the 4-position modulates the lipophilicity (LogP 2.5–3.0) and steric environment around the metal-binding pocket, differentiating its extraction efficiency and selectivity profile from analogs bearing n-butyl or tert-butyl groups. This compound is appropriate for researchers developing metal separation protocols, hydrometallurgical processes, or studying structure-activity relationships in aminomethylphenol-based ligand systems.

Synthetic Intermediate for Pharmaceutical Building Blocks

4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol is positioned as a versatile synthetic intermediate and building block [1][2]. The phenolic hydroxyl can undergo O-alkylation, acylation, or serve as a directing group for ortho-functionalization, while the dimethylamino group provides a handle for quaternization, N-oxide formation, or further derivatization . The sec-butyl group imparts moderate steric bulk without the extreme hindrance of a tert-butyl group, preserving reactivity while influencing regioselectivity in subsequent transformations. The defined intramolecular hydrogen bond stabilizes the molecular conformation, potentially improving reproducibility in multistep synthetic sequences . Procurement of higher-purity material (98.0% from Chemsrc ) is recommended for medicinal chemistry applications where impurity-related side reactions could compromise product yield or purity.

Model System for Intramolecular Hydrogen Bonding

ortho-Alkylaminomethylphenols, including 4-(sec-butyl)-2-[(dimethylamino)methyl]benzenol, have been employed as model compounds for studying intramolecular hydrogen bonding phenomena [1]. Their well-defined O–H⋯N hydrogen bond geometry and stability across solvent environments make them valuable for investigating proton transfer dynamics, tautomeric equilibria, and solvent effects on hydrogen bond strength [1][2]. The sec-butyl substitution provides a moderate perturbation to the electronic environment of the phenolic ring compared to hydrogen or methyl-substituted analogs, allowing systematic investigation of substituent effects on hydrogen bond properties. This application leverages the compound's class-level advantage of defined stoichiometry and concentration-independent molecular integrity relative to intermolecularly hydrogen-bonded systems .

Analytical Method Development and Reference Standard

With multiple vendors supplying material at 95–98% purity [1][2], 4-(sec-butyl)-2-[(dimethylamino)methyl]benzenol is suitable for use as a reference compound in analytical method development, including HPLC and LC-MS assays. Its defined physicochemical parameters (calculated density 1.0±0.1 g/cm³, boiling point 280.2±25.0 °C) support robust chromatographic retention and detection. The GHS hazard classification provided by Fluorochem (H302, H315, H319, H335) enables appropriate risk assessment and handling protocol development prior to procurement. Researchers requiring cold-chain storage (2–8°C) should source from ChemScene [3], while those with ambient storage capability may consider alternative vendors for logistical simplicity.

Application
Selection Property
Validation Focus
Cu(II) extraction ligand development
N,O-donor ligand platform with sec-butyl lipophilicity modulation
Metal extraction efficiency and selectivity vs. n-butyl/tert-butyl analogs
Synthetic intermediate for building blocks
Phenolic handle and dimethylamino derivatization options with defined H-bond conformation
Reproducibility in multistep synthesis; impurity profile impact on yield
Intramolecular H-bonding model system
Concentration-independent O–H⋯N motif with sec-butyl electronic perturbation
Solvent effect studies and substituent impact on proton-transfer dynamics
Analytical reference standard
Defined physicochemical parameters; commercial availability at 95–98% purity
HPLC/LC-MS method development and retention behavior characterization
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